Cas no 392239-22-4 (ethyl 4-{(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino}benzoate)

ethyl 4-{(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino}benzoate structure
392239-22-4 structure
Product Name:ethyl 4-{(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino}benzoate
N.o CAS:392239-22-4
MF:C20H23N3O4S
MW:401.479323625565
CID:6598221
PubChem ID:4547206
Update Time:2025-05-20

ethyl 4-{(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino}benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • ethyl 4-{(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino}benzoate
    • ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate
    • Benzoic acid, 4-[[[[3-(aminocarbonyl)-4,5,6,7-tetrahydro-5-methylbenzo[b]thien-2-yl]amino]carbonyl]amino]-, ethyl ester
    • SR-01000005563
    • 392239-22-4
    • Oprea1_066908
    • ethyl 4-[(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino]benzoate
    • F0325-0289
    • AKOS024575437
    • ethyl 4-{[(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]amino}benzoate
    • SR-01000005563-1
    • Inchi: 1S/C20H23N3O4S/c1-3-27-19(25)12-5-7-13(8-6-12)22-20(26)23-18-16(17(21)24)14-10-11(2)4-9-15(14)28-18/h5-8,11H,3-4,9-10H2,1-2H3,(H2,21,24)(H2,22,23,26)
    • Chave InChI: QKAOMSDBBKXGPO-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(NC2SC3CCC(C)CC=3C=2C(N)=O)=O)C=C1

Propriedades Computadas

  • Massa Exacta: 401.14092740g/mol
  • Massa monoisotópica: 401.14092740g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 28
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 594
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.6
  • Superfície polar topológica: 139Ų

ethyl 4-{(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino}benzoate Preçomais >>

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